1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane

Übersicht

Beschreibung

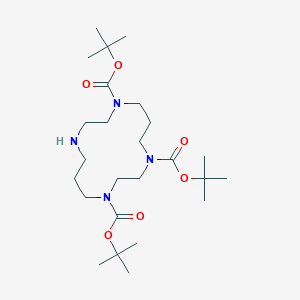

Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate is a complex organic compound with the molecular formula C25H48N4O6 and a molecular weight of 500.68 g/mol . It is a derivative of tetraazacyclotetradecane, a macrocyclic compound, and is characterized by the presence of three tert-butyl ester groups attached to the nitrogen atoms of the macrocycle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate typically involves the reaction of tetraazacyclotetradecane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Analyse Chemischer Reaktionen

Types of Reactions

Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyl ester groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Complexation: The nitrogen atoms in the macrocycle can form complexes with metal ions, making it useful in coordination chemistry.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used for complexation reactions.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the tert-butyl esters.

Hydrolysis: The major products are the corresponding carboxylic acids.

Complexation: Metal complexes with varying stoichiometries depending on the metal ion and reaction conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tri-Boc-cyclam has been extensively studied for its potential in drug development. It serves as a precursor for synthesizing various pharmaceutical compounds, including:

- Plerixafor Derivatives : Tri-Boc-cyclam is used in the synthesis of Plerixafor (AMD3100), a drug used for mobilizing stem cells in cancer therapy. The compound's ability to form stable complexes with metals enhances the efficacy of these derivatives in clinical applications .

Coordination Chemistry

The compound acts as a macrocyclic ligand that can form stable complexes with transition metals. This property is crucial for:

- Catalysis : Tri-Boc-cyclam is employed in catalytic processes involving metal ions, where it stabilizes reactive intermediates and enhances reaction rates. Its nitrogen-rich structure allows for effective coordination with various metals .

- Electroactive Cavities : The compound's structure enables the formation of electroactive cavities, making it suitable for applications in sensors and electrochemical devices .

Materials Science

In materials science, Tri-Boc-cyclam is utilized for:

- Antioxidant Properties : The compound exhibits antioxidant activity, which is beneficial in rubber manufacturing to suppress oxidation catalyzed by metal ions. This application helps improve the longevity and durability of rubber products .

- Polymer Chemistry : Tri-Boc-cyclam can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Plerixafor Derivatives

A study demonstrated the synthesis of various Plerixafor derivatives using Tri-Boc-cyclam as a starting material. The derivatives exhibited improved pharmacological profiles compared to the parent compound, showcasing enhanced efficacy in mobilizing hematopoietic stem cells for cancer treatment .

Case Study 2: Catalytic Activity with Transition Metals

Research highlighted the use of Tri-Boc-cyclam in catalytic cycles involving palladium and platinum complexes. The ligand facilitated several cross-coupling reactions with high yields and selectivity, demonstrating its potential in organic synthesis and industrial applications .

Wirkmechanismus

The mechanism of action of Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with the metal ions, stabilizing them and enhancing their reactivity . This property is exploited in various applications, including catalysis and imaging .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate: Another macrocyclic compound with similar coordination properties.

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Known for its use in radiolabeling and imaging applications.

Uniqueness

Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate is unique due to its specific macrocyclic structure and the presence of three tert-butyl ester groups, which enhance its solubility and stability . This makes it particularly useful in applications requiring stable metal complexes .

Biologische Aktivität

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane (CAS No. 170161-27-0) is a macrocyclic compound that exhibits significant biological activity due to its complex structure and ability to coordinate with metal ions. This compound is known for its potential applications in medicinal chemistry, particularly in drug delivery systems and as a ligand in metal complexation.

- Molecular Formula : C25H48N4O6

- Molecular Weight : 500.68 g/mol

- Melting Point : 48°C to 54°C

- Appearance : Colorless to white crystalline solid

Structural Characteristics

The compound features multiple Boc (tert-butoxycarbonyl) protecting groups which enhance its stability and solubility in organic solvents. Its tetraazacyclotetradecane framework allows for the formation of stable complexes with transition metals, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that metal complexes derived from this ligand exhibit enhanced antimicrobial properties compared to the uncomplexed ligand. For example:

- Copper(II) Complexes : Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The complexes also displayed antifungal properties against strains like Candida albicans and Aspergillus flavus.

| Metal Ion | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Cu(II) | Staphylococcus aureus | 20 |

| Cu(II) | Escherichia coli | 18 |

| Ni(II) | Pseudomonas aeruginosa | 15 |

| Co(II) | Candida albicans | 17 |

Cytotoxicity Studies

Studies have also explored the cytotoxic effects of this compound and its metal complexes on cancer cell lines:

- HeLa Cells : The IC50 values indicated moderate cytotoxicity, suggesting potential for use in cancer therapy.

- Mechanism of Action : The cytotoxicity is hypothesized to be mediated through the generation of reactive oxygen species (ROS) upon metal ion release.

Case Studies

- Study on Metal Complexes : A study evaluated the synthesis of copper and nickel complexes with this compound. The researchers found that these complexes exhibited superior antibacterial activity compared to their free ligand counterparts due to enhanced permeability through bacterial membranes.

- Antioxidant Activity Assessment : Another investigation assessed the antioxidant potential using DPPH radical scavenging assays. The results indicated that the metal complexes had significantly higher antioxidant activity than the free ligand.

Eigenschaften

IUPAC Name |

tritert-butyl 1,4,8,11-tetrazacyclotetradecane-1,4,8-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N4O6/c1-23(2,3)33-20(30)27-15-11-16-29(22(32)35-25(7,8)9)19-18-28(14-10-12-26-13-17-27)21(31)34-24(4,5)6/h26H,10-19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOUUYFPSMVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449046 | |

| Record name | 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170161-27-0 | |

| Record name | 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.